
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, is an organic compound with the molecular formula C9H16O3. It is a stereoisomer of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans. This compound is characterized by the presence of a hydroxyl group and an ester functional group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, can be achieved through several methods. One common method involves the esterification of 2-Hydroxy-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of 2-Oxo-cyclohexanecarboxylic acid ethyl ester using a reducing agent such as sodium borohydride. This reaction is carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with ethanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 2-Oxo-cyclohexanecarboxylic acid ethyl ester.
Reduction: 2-Hydroxy-cyclohexanemethanol.
Substitution: 2-Chloro-cyclohexanecarboxylic acid ethyl ester.
Applications De Recherche Scientifique
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis by esterases to produce 2-Hydroxy-cyclohexanecarboxylic acid and ethanol. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, can be compared with other similar compounds such as:
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans: The trans isomer has different stereochemistry, which can affect its reactivity and interactions with biological targets.
2-Oxo-cyclohexanecarboxylic acid ethyl ester: This compound lacks the hydroxyl group and has a carbonyl group instead, leading to different chemical properties and reactivity.
Cyclohexanecarboxylic acid ethyl ester: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The cis isomer is unique due to its specific stereochemistry, which can influence its physical and chemical properties, as well as its interactions in biological systems.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
WOGRTPJVNNCUKN-JGVFFNPUSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCC[C@H]1O |
SMILES canonique |
CCOC(=O)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


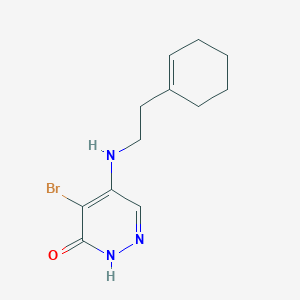
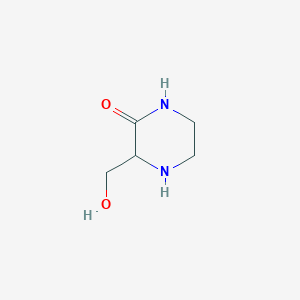
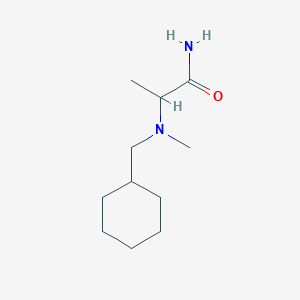
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
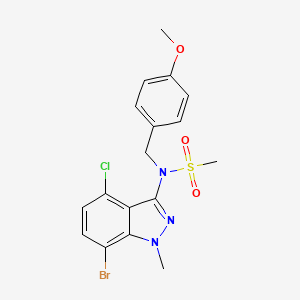
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)
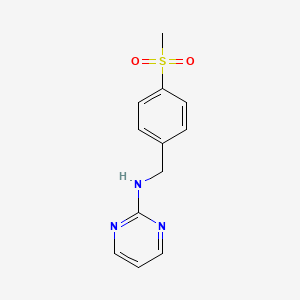
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)

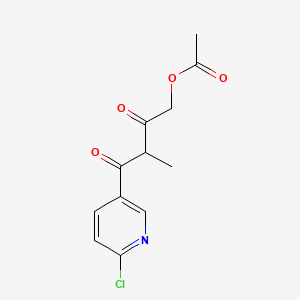
![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
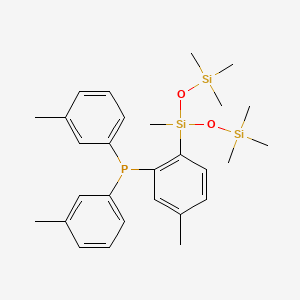

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
